AZD3514 is a synthetic small molecule classified as a selective androgen receptor downregulator (SARD) [, ]. It was initially developed by AstraZeneca as a potential treatment for castration-resistant prostate cancer (CRPC) [, ]. In the realm of scientific research, AZD3514 serves as a valuable tool for investigating the androgen receptor (AR) signaling pathway and its role in cancer progression [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9